![molecular formula C5H3ClN4 B566203 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23002-51-9](/img/structure/B566203.png)
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural resemblance to purine bases, which are fundamental components of nucleic acids. This compound is known for its ability to inhibit the enzyme xanthine oxidase, making it a valuable molecule in various biochemical and pharmacological studies .
Applications De Recherche Scientifique
Anticancer Applications
One of the most notable applications of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives is in the design of epidermal growth factor receptor inhibitors (EGFRIs). Recent studies have demonstrated that derivatives of this compound exhibit potent anti-proliferative activities against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, a derivative known as compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, highlighting its potential as a targeted anticancer agent .
Table 1: Anti-Proliferative Activity of Selected Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
12b | A549 | 8.21 |
12b | HCT-116 | 19.56 |
12b | EGFR WT | 0.016 |
12b | EGFR T790M | 0.236 |
The structural similarity of the pyrazolo[3,4-d]pyrimidine moiety to the adenine part of ATP facilitates its use as a backbone for designing ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways .
Sigma-1 Receptor Ligands
Another significant application involves the use of pyrazolo[3,4-d]pyrimidine derivatives as sigma-1 receptor ligands. A structure-activity relationship (SAR) study identified a derivative, 12f, as a selective sigma-1 receptor antagonist with a favorable pharmacokinetic profile and potent antinociceptive effects in pain models. This compound exhibited one of the best lipophilic ligand efficiencies reported for sigma-1 receptor ligands, making it a promising candidate for pain management therapies .
Table 2: Sigma-1 Receptor Ligands Derived from Pyrazolo[3,4-d]pyrimidine
Compound | Affinity for σ1R | Lipophilicity | Antinociceptive Activity |
---|---|---|---|
12f | High | Low | Potent |
Synthesis and Functionalization
The synthesis of derivatives such as 6-chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine has been explored to create compounds with enhanced biological activity. These derivatives can be synthesized through rational chemical pathways that allow for modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold, thus tailoring their properties for specific pharmacological targets .
Case Study: Development of EGFR Inhibitors
In a study aimed at developing new EGFR inhibitors, researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine structure. Compound 12b emerged as a lead candidate due to its high potency against both wild-type and mutant forms of EGFR. This compound's ability to inhibit cell proliferation in vitro suggests its potential for further development into a therapeutic agent for lung and colon cancers.
Case Study: Pain Management
The exploration of sigma-1 receptor antagonists led to the identification of compound 12f, which demonstrated significant antinociceptive effects in animal models. This finding indicates that derivatives of this compound could serve as effective treatments for chronic pain conditions.
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s structural resemblance to the substrates for the enzyme xanthine oxidase allows it to bind to the enzyme and strongly inhibit its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Additionally, the inhibition of xanthine oxidase can lead to decreased production of uric acid, which may be beneficial in the treatment and prophylaxis of hyperuricemia .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of this compound’s action is a significant inhibition of cell proliferation, particularly in tumor cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it can induce apoptosis within HCT cells .
Analyse Biochimique
Biochemical Properties
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with enzymes such as xanthine oxidase . These compounds are capable of binding to the enzyme and strongly inhibit its activity . This interaction can influence biochemical reactions within the body, particularly those involving purine metabolism .
Cellular Effects
In terms of cellular effects, this compound derivatives have shown good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were found to be 8–10 times more potent than BTK inhibitor ibrutinib .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . For instance, it has been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Metabolic Pathways
This compound is structurally similar to the substrates for the enzyme xanthine oxidase, suggesting that it may be involved in purine metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-chloropyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by various nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react under mild to moderate conditions, often in the presence of a base to neutralize the by-products.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Comparaison Avec Des Composés Similaires
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Quinazoline: A well-known scaffold in medicinal chemistry with applications in cancer treatment.
These compounds share structural similarities and biological activities but differ in their specific targets and the nature of their substituents
Activité Biologique
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential as an inhibitor of various protein kinases, which play crucial roles in cellular signaling pathways. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 154.56 g/mol
- Structural Characteristics : The compound features a fused pyrazole and pyrimidine structure with a chlorine atom at the 6-position, influencing its biological activity significantly.
Research indicates that this compound acts primarily as an inhibitor of several key kinases:
- Flt-3 Kinase : Implicated in certain leukemias, this receptor tyrosine kinase is a target for the compound's inhibitory effects.
- JAK Kinases : Involved in immune response regulation, inhibition of JAK kinases suggests potential applications in treating autoimmune diseases.
- Cyclin-dependent Kinases (CDKs) : The compound has shown promise in inhibiting CDKs, which are crucial for cell cycle regulation.
Antitumor Activity
Several studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : It has demonstrated the ability to induce cell death in various cancer cell lines. Notably, it has been reported to achieve significant growth inhibition percentages across different cancer types:
Cancer Cell Line | Growth Inhibition (%) |
---|---|
MCF-7 | 45–97 |
HCT-116 | 6–99 |
HepG-2 | 48–90 |
These findings indicate its potential as a scaffold for developing novel anticancer agents targeting specific signaling pathways involved in tumor progression.
Antiviral Properties
Research also points to antiviral activities against several viruses:
- Hepatitis C Virus (HCV) : Preliminary studies suggest that the compound may inhibit HCV replication.
- Respiratory Syncytial Virus (RSV) : Similar antiviral potential has been noted against RSV.
However, further clinical investigations are necessary to validate these effects and determine safety profiles.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on renal carcinoma cell lines. Compounds demonstrated significant inhibitory effects on CDK2 and TRKA with IC values ranging from 0.55 µM to 1.06 µM.
- Cell Cycle Analysis : Research indicates that treatment with these compounds leads to G0–G1 phase arrest in cancer cells, suggesting mechanisms of apoptosis induction.
- Molecular Docking Studies : Computational studies have shown that synthesized derivatives bind similarly to established inhibitors of CDK2 and TRKA, supporting their potential as effective therapeutic agents.
Propriétés
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPPYRAFCOFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680576 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23002-51-9 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.